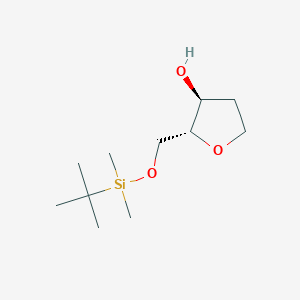

(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL

Descripción

“(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL” is a chiral tetrahydrofuran derivative functionalized with a tert-butyldimethylsilyl (TBDMS) ether group. This compound is structurally characterized by a hydroxyl group at the 3-position of the tetrahydrofuran ring and a TBDMS-protected hydroxymethyl group at the 2-position. The stereochemistry (2R,3S) is critical for its reactivity and applications in organic synthesis, particularly as an intermediate in nucleoside chemistry and stereoselective transformations .

Propiedades

Fórmula molecular |

C11H24O3Si |

|---|---|

Peso molecular |

232.39 g/mol |

Nombre IUPAC |

(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-ol |

InChI |

InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)14-8-10-9(12)6-7-13-10/h9-10,12H,6-8H2,1-5H3/t9-,10+/m0/s1 |

Clave InChI |

SEZAYGJHXCJLIM-VHSXEESVSA-N |

SMILES isomérico |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](CCO1)O |

SMILES canónico |

CC(C)(C)[Si](C)(C)OCC1C(CCO1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to further synthetic transformations to introduce the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.

Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, low temperature.

Substitution: Nucleophiles like sodium azide (NaN3), polar aprotic solvents, elevated temperatures.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of azido derivatives or other substituted products.

Aplicaciones Científicas De Investigación

(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL has several applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology: Employed in the synthesis of biologically active molecules and natural product analogs.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL primarily involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthetic transformations. The tert-butyldimethylsilyl group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to regenerate the free hydroxyl group.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of “(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL” with structurally related compounds from the evidence:

*Calculated based on molecular formula.

Key Comparisons

Functional Groups and Reactivity: The target compound’s TBDMS ether group distinguishes it from simpler analogs like (3S)-oxolan-3-ol, which lacks protecting groups and exhibits higher polarity . The TBDMS group enhances lipophilicity and stability under acidic/basic conditions, making it ideal for multi-step syntheses .

Stereochemical Influence :

- The 2R,3S configuration of the target compound contrasts with the 2S,4S stereochemistry in (2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol. Such differences dictate regioselectivity in reactions, such as glycosylation or oxidation, where spatial arrangement impacts product outcomes .

Synthetic Applications: The TBDMS-protected compound enables controlled deprotection in multi-step syntheses, a feature absent in unprotected analogs like (3S)-oxolan-3-ol. For example, in , TBDMS ethers are retained during borane-ammonia reductions, showcasing their stability .

Research Findings and Data Gaps

- Synthetic Yields : The synthesis of (2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol achieved an 81% yield via column chromatography , implying that similar methods could be optimized for the target compound.

Actividad Biológica

The compound (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL, a derivative of tetrahydrofuran, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxymethyl group. Its structural formula can be represented as follows:

This structure contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds containing the tetrahydrofuran moiety exhibit various biological activities, including:

- Anticancer properties : Tetrahydrofuran derivatives have shown selective antiproliferative effects against certain cancer cell lines.

- Endocrine disruption : Some tetrahydrofuran derivatives have been implicated in endocrine disruption in animal studies.

- Neuroprotective effects : Certain derivatives have demonstrated potential neuroprotective activities.

Anticancer Activity

A study highlighted the antiproliferative effects of tetrahydrofuran-containing acetogenins against human nasopharyngeal carcinoma (NPC) cell lines. These compounds induced significant cell cycle arrest, particularly at the G1 phase, leading to apoptosis in resistant cancer cells .

Table 1: Summary of Anticancer Studies Involving Tetrahydrofuran Derivatives

Endocrine Disruption

Research has identified that certain tetrahydrofuran derivatives can disrupt endocrine function in rats. A study found that isomeric mixtures of tetrahydrofurandiols affected sexual behavior in male rats and estrous cyclicity in female rats at low doses .

Case Study: Endocrine Disruption in Rats

In this study, THF-diols were administered at doses as low as 2 ppm, leading to observable changes in reproductive behaviors. The research aimed to quantify the concentration of these compounds in rat tissues to establish a lowest observed adverse effect level (LOAEL).

Neuroprotective Effects

Some tetrahydrofuran derivatives have been studied for their neuroprotective properties. These compounds may provide protective effects against neurodegenerative diseases by modulating oxidative stress pathways and promoting neuronal survival.

The mechanisms through which (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL exerts its biological effects include:

- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways.

- Endocrine Interference : Disrupting hormonal signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.